1-Ethyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound belonging to the imidazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The compound features an ethyl group at the first position and a carboxylic acid group at the second position of the imidazole ring. This unique structure imparts significant versatility, making it applicable in various fields such as chemistry, biology, medicine, and industry.
The synthesis of 1-ethyl-1H-imidazole-2-carboxylic acid can be achieved through various methods:
In laboratory settings, reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity. For instance, using dimethylformamide or N-methylpyrrolidone as solvents can significantly influence the reaction outcomes .
The molecular structure of 1-ethyl-1H-imidazole-2-carboxylic acid comprises:
1-Ethyl-1H-imidazole-2-carboxylic acid participates in several chemical reactions:
The reactions often require specific conditions such as catalysts or particular solvents to facilitate the desired transformations. High-performance liquid chromatography (HPLC) is commonly used for monitoring reaction progress and determining yields .
Relevant data on its properties include:
1-Ethyl-1H-imidazole-2-carboxylic acid has diverse applications across several domains:
This compound's unique structural features contribute to its functionality across these varied fields, highlighting its significance in scientific research and industrial applications.
The emergence of carbapenem-resistant Gram-negative pathogens represents a critical threat to global public health, largely mediated by metallo-β-lactamases (MBLs) that hydrolyze β-lactam antibiotics. 1-Ethyl-1H-imidazole-2-carboxylic acid and its derivatives have emerged as a promising chemotype for combating MBL-mediated resistance. These compounds feature a core imidazole ring that serves as a metal-binding pharmacophore (MBP), strategically designed to engage the di-zinc active sites conserved across clinically relevant MBLs. The ethyl substituent at the N-1 position enhances membrane permeability in Gram-negative bacteria while maintaining optimal zinc-coordinating properties. This structural feature represents a significant advancement over earlier MBL inhibitors that suffered from poor cellular penetration or insufficient zinc affinity [2] [4].
Extensive structure-activity relationship (SAR) studies have elucidated the precise inhibition mechanism of 1-ethyl-1H-imidazole-2-carboxylic acid derivatives against Verona Integron-encoded MBLs (VIM-types). These compounds employ a dual-mode inhibitory approach:
The ethyl group at N-1 enhances hydrophobic interactions within the L3/L10 loop region while maintaining optimal spatial orientation for Zn²⁺ coordination. X-ray crystallographic analysis of VIM-2 in complex with 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1H-imidazole-2-carboxylic acid (PDB ID: 7DUY) revealed a binding distance of 2.1-2.3 Å between the imidazole carboxylate and Zn²⁺, confirming direct metal coordination [8] [9]. This binding mode effectively blocks substrate access while preserving the zinc coordination sphere, distinguishing it from metal-chelating inhibitors that remove zinc ions and potentially cause toxicity issues.
Table 1: Inhibitory Activity of Key 1-Ethyl-1H-imidazole-2-carboxylic Acid Derivatives Against VIM-Type MBLs
Compound | R-Substituent | VIM-2 IC₅₀ (µM) | VIM-5 IC₅₀ (µM) | Bacterial Synergy (MIC Reduction) |
---|---|---|---|---|
1 (Lead) | Benzyl | 5.2 ± 0.3 | 6.1 ± 0.5 | 8-fold |
55 | 4-Cyanobenzyl | 0.041 ± 0.005 | 0.053 ± 0.006 | 32-fold |
28 | 2-(Triazolyl)ethyl | 0.018 ± 0.003 | 0.018 ± 0.002 | 64-fold |
Unsubstituted | H | >100 | >100 | No synergy |
The B1 subclass MBLs (including VIM, NDM, and IMP variants) feature a conserved di-zinc active site architecture that serves as the primary molecular target for 1-ethyl-1H-imidazole-2-carboxylic acid derivatives. High-resolution crystallographic studies reveal critical binding interactions:
The ethyl substitution at N-1 represents a critical optimization for enhancing membrane permeability while maintaining zinc affinity. Unsubstituted imidazole-2-carboxylic acid shows negligible inhibition (IC₅₀ >100 μM), while longer alkyl chains (propyl, butyl) diminish Zn²⁺ coordination due to steric clashes with Val31 and Lys224. The ethyl group optimally balances permeability and binding affinity, with logP values of 0.8-1.2 correlating with enhanced Gram-negative bacterial penetration [2] [4].
The inhibitory spectrum of 1-ethyl-1H-imidazole-2-carboxylic acid derivatives varies significantly across clinically relevant MBL subclasses due to structural variations in their active sites:
Table 2: Comparative Inhibition Profile Across B1 MBL Subclasses
MBL Type | Representative Variant | Optimal Inhibitor | IC₅₀ (µM) | Key Structural Determinants |
---|---|---|---|---|
VIM | VIM-2 | Compound 28 | 0.018 | Arg228 conformation, flexible L10 loop |
VIM | VIM-5 | Compound 28 | 0.018 | Similar active site topology to VIM-2 |
NDM | NDM-1 | Compound 55 | 0.67 ± 0.08 | Lys224 position, Asn233 flexibility |
IMP | IMP-1 | Compound 55 | 0.92 ± 0.11 | Smaller hydrophobic pocket volume |
Bacterial synergy studies demonstrate clinical relevance, with compound 55 reducing meropenem MIC by 32-fold against VIM-producing Pseudomonas aeruginosa at 1 μg/mL. Transmission electron microscopy confirms that optimized derivatives penetrate the outer membrane, causing morphological changes consistent with restored β-lactam activity. This penetration capability overcomes a critical limitation of earlier MBL inhibitor classes that showed potent enzymatic inhibition but lacked whole-cell activity [2] [5].
Table 3: Bacterial Synergy of Selected Derivatives with Meropenem
Bacterial Strain | MBL Produced | Compound | Concentration (μg/mL) | MIC Reduction (Fold) |
---|---|---|---|---|
E. coli BL21(DE3) | VIM-2 | 55 | 1 | 32 |
P. aeruginosa 01 | VIM-5 | 28 | 1 | 64 |
K. pneumoniae 345 | NDM-1 | 55 | 4 | 16 |
P. aeruginosa 12 | IMP-4 | 55 | 2 | 32 |
Note: MIC values for meropenem alone ranged from 32 μg/mL to >256 μg/mL in tested strains
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0